molecular formula C30H48O4 B1259032 Mesembryanthemoidigenic acid CAS No. 4871-87-8

Mesembryanthemoidigenic acid

Cat. No.: B1259032
CAS No.: 4871-87-8
M. Wt: 472.7 g/mol
InChI Key: CZWBKSDPBWNHGO-DPJNYECVSA-N
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Description

Mesembryanthemoidigenic acid (3β,29-dihydroxyolean-12-en-28-oic acid) is a pentacyclic triterpenoid saponin derivative primarily isolated from medicinal plants such as Akebia quinata, Stauntonia hexaphylla, and Pfaffia paniculata . Its molecular formula is C₃₀H₄₈O₄, with a molecular weight of 472.71 g/mol . Structurally, it features hydroxyl groups at positions C-3β and C-29, a carboxylic acid moiety at C-28, and a double bond at C-12–13, which are critical for its bioactivity . Pharmacologically, it exhibits potent α-glucosidase inhibitory activity (IC₅₀ ~0.51 μM, surpassing the clinical drug acarbose) and cytotoxic effects against tumor cell lines .

Properties

CAS No.

4871-87-8

Molecular Formula

C30H48O4

Molecular Weight

472.7 g/mol

IUPAC Name

(2R,4aR,6aR,6aS,6bR,8aR,10S,12aR,14bS)-10-hydroxy-2-(hydroxymethyl)-2,6a,6b,9,9,12a-hexamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid

InChI

InChI=1S/C30H48O4/c1-25(2)21-9-12-29(6)22(27(21,4)11-10-23(25)32)8-7-19-20-17-26(3,18-31)13-15-30(20,24(33)34)16-14-28(19,29)5/h7,20-23,31-32H,8-18H2,1-6H3,(H,33,34)/t20-,21-,22+,23-,26+,27-,28+,29+,30-/m0/s1

InChI Key

CZWBKSDPBWNHGO-DPJNYECVSA-N

SMILES

CC1(C2CCC3(C(C2(CCC1O)C)CC=C4C3(CCC5(C4CC(CC5)(C)CO)C(=O)O)C)C)C

Isomeric SMILES

C[C@]1(CC[C@@]2(CC[C@@]3(C(=CC[C@H]4[C@]3(CC[C@@H]5[C@@]4(CC[C@@H](C5(C)C)O)C)C)[C@@H]2C1)C)C(=O)O)CO

Canonical SMILES

CC1(C2CCC3(C(C2(CCC1O)C)CC=C4C3(CCC5(C4CC(CC5)(C)CO)C(=O)O)C)C)C

Origin of Product

United States

Comparison with Similar Compounds

Key Observations :

  • The additional 29-OH group in this compound enhances its polarity and binding affinity to enzymatic targets compared to oleanolic acid .
  • Serratagenic acid and gypsogenic acid exhibit stronger α-glucosidase inhibition than oleanolic acid but are less potent than this compound due to differences in hydroxylation patterns .

Pharmacokinetic and Physicochemical Properties

Lipinski’s Rule of Five parameters and bioactivity metrics:

Compound Name LogP Molecular Weight Hydrogen Bond Donors Hydrogen Bond Acceptors α-Glucosidase IC₅₀ (μM)
This compound 3.56 472.71 3 4 0.51
Oleanolic acid 2.61 456.70 2 3 >10
Scutellaric acid 3.07 472.70 3 5 1.8

Insights :

  • This compound’s moderate LogP (3.56) suggests balanced lipophilicity for membrane permeability, while its low IC₅₀ highlights superior enzymatic inhibition .
  • Scutellaric acid , a structural isomer, shows reduced potency despite similar molecular weight, emphasizing the role of hydroxyl group positioning .

Q & A

Q. How is mesembryanthemoidigenic acid identified and isolated from plant sources?

this compound is typically isolated via solvent extraction followed by chromatographic techniques. For example, plant material (e.g., Spermacoce latifolia) is extracted with ethanol, and the crude extract is partitioned into fractions using solvents like dichloromethane. Further purification involves silica gel column chromatography with gradient elution (e.g., chloroform/methanol mixtures) and Sephadex LH-20 gel filtration . Key steps include monitoring fractions via TLC and verifying purity through NMR and mass spectrometry.

Q. What analytical techniques are used to confirm the structural identity of this compound?

Structural elucidation relies on spectroscopic methods:

  • ¹H/¹³C NMR : Assigns proton and carbon signals (e.g., δ 5.25 ppm for H-12 oleanene backbone, δ 180.0 ppm for C-28 carboxyl group) .
  • ESI-MS : Confirms molecular weight (m/z 472.7 [M+H]⁺) and fragmentation patterns .
  • IR spectroscopy : Identifies functional groups (e.g., hydroxyl at 3420 cm⁻¹, carboxyl at 1636 cm⁻¹) .

Q. What is the pharmacological significance of this compound in academic research?

The compound exhibits potent α-glucosidase inhibitory activity (IC₅₀ values comparable to clinical drugs like acarbose), making it a candidate for diabetes research. Mechanistically, it binds to the enzyme’s active site, disrupting carbohydrate metabolism .

Advanced Research Questions

Q. How can researchers address discrepancies between in vitro and in vivo efficacy of this compound?

Discrepancies often arise from bioavailability or metabolic instability. To resolve this:

  • Conduct pharmacokinetic studies (e.g., plasma stability assays, metabolite profiling).
  • Use nanocarriers (liposomes) to enhance solubility and delivery .
  • Validate findings in animal models (e.g., diabetic mice) with controlled dosing regimens .

Q. What structural modifications could enhance this compound’s bioactivity?

Structure-activity relationship (SAR) studies suggest:

  • Hydroxylation at C-29 : Enhances α-glucosidase inhibition .
  • Esterification of the carboxyl group : Improves membrane permeability (e.g., methyl esters) .
  • Hybrid molecules : Combining with flavonoid moieties may amplify synergistic effects .

Q. How can researchers design experiments to assess this compound’s stability under physiological conditions?

  • pH stability tests : Incubate the compound in buffers (pH 1.2–7.4) and analyze degradation via HPLC .
  • Thermal stability : Use differential scanning calorimetry (DSC) to assess decomposition temperatures .
  • Light sensitivity : Expose to UV-Vis radiation and monitor structural changes via NMR .

Q. What methodologies are recommended for evaluating combinatorial effects with other antidiabetic compounds?

  • Isobolographic analysis : Quantifies synergistic or antagonistic interactions with drugs like metformin .
  • Molecular docking : Predicts binding affinities when combined with other inhibitors (e.g., acarbose) .
  • In vitro co-treatment assays : Measure glucose uptake in Caco-2 cells or hepatic cell lines .

Experimental Design and Data Analysis

Q. How should researchers optimize extraction protocols for this compound?

  • Response Surface Methodology (RSM) : Models variables (solvent ratio, temperature, time) to maximize yield .
  • Green chemistry approaches : Replace toxic solvents with ethanol-water mixtures or supercritical CO₂ .

Q. What statistical methods are suitable for analyzing bioactivity data?

  • Dose-response curves : Fit using nonlinear regression (e.g., GraphPad Prism) to calculate IC₅₀ values .
  • Principal Component Analysis (PCA) : Correlates structural features with inhibitory potency .

Q. How can reproducibility challenges in isolating this compound be mitigated?

  • Standardize plant sources (e.g., voucher specimens for taxonomic validation) .
  • Document chromatographic conditions (column dimensions, flow rates) in detail .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Mesembryanthemoidigenic acid
Reactant of Route 2
Mesembryanthemoidigenic acid

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